MDL 19301

Gastrointestinal safety Ulcerogenicity Therapeutic index

MDL 19301 (CAS 89388-38-5), N-(4-hexylphenyl)-1,3-dithiolan-2-imine, is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a prodrug. Its pharmacological activity requires metabolic conversion to the active carboxylic acid metabolite MDL 16,861, a mechanism experimentally validated by attenuation of its anti-inflammatory effects when co-administered with the cytochrome P450 inhibitor SKF525A.

Molecular Formula C15H21NS2
Molecular Weight 279.5 g/mol
Cat. No. B10801141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDL 19301
Molecular FormulaC15H21NS2
Molecular Weight279.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)N=C2SCCS2
InChIInChI=1S/C15H21NS2/c1-2-3-4-5-6-13-7-9-14(10-8-13)16-15-17-11-12-18-15/h7-10H,2-6,11-12H2,1H3
InChIKeyUCYMEYOKZOKGNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDL 19301: NSAID Prodrug with Quantified Gastrointestinal Safety Advantage Over Direct-Acting Metabolite MDL 16,861


MDL 19301 (CAS 89388-38-5), N-(4-hexylphenyl)-1,3-dithiolan-2-imine, is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a prodrug [1]. Its pharmacological activity requires metabolic conversion to the active carboxylic acid metabolite MDL 16,861, a mechanism experimentally validated by attenuation of its anti-inflammatory effects when co-administered with the cytochrome P450 inhibitor SKF525A [1]. Unlike conventional NSAIDs, MDL 19301 demonstrates a unique dissociation between anti-inflammatory potency and gastric ulcerogenicity, with a reported ulcerogenic dose (UD50) >1,000 mg/kg in fasted rats [1].

Why MDL 19301 Cannot Be Substituted by In-Class NSAIDs or Its Active Metabolite for GI-Sparing Research Applications


Substituting MDL 19301 with a conventional NSAID or even its direct active metabolite MDL 16,861 would invalidate studies focused on gastrointestinal safety margins. The primary source data demonstrates a stark divergence in ulcerogenic potential between MDL 19301 (UD50 >1,000 mg/kg p.o.) and its active metabolite MDL 16,861 (UD50 52 mg/kg p.o.), representing a greater than 19-fold difference [1]. Furthermore, the prodrug mechanism of MDL 19301 is definitively established by the observation that co-administration of SKF525A attenuates its anti-inflammatory activity but not that of MDL 16,861 [1]. Therefore, using MDL 16,861 as a direct substitute would introduce confounding gastric toxicity that the prodrug was specifically designed to avoid, while using a generic NSAID would lack the experimental control provided by this unique metabolite pair.

MDL 19301: Quantitative Comparative Evidence for Scientific Selection


Gastrointestinal Safety Margin: >19-Fold Superiority Over Active Metabolite MDL 16,861

MDL 19301 demonstrates a dramatically reduced gastric ulcerogenic potential compared to its own active metabolite, MDL 16,861. In a direct head-to-head comparison using the same animal model, the oral dose required to induce gastric ulceration in 50% of fasted rats (UD50) was greater than 1,000 mg/kg for MDL 19301, versus only 52 mg/kg for MDL 16,861 [1]. This represents a greater than 19-fold increase in the ulcerogenic dose, providing a quantifiable measure of its improved gastrointestinal safety profile.

Gastrointestinal safety Ulcerogenicity Therapeutic index NSAID toxicity

Prodrug Mechanism Validation: SKF525A Attenuates MDL 19301 Activity But Not MDL 16,861

The prodrug status of MDL 19301 is confirmed by the differential effect of the cytochrome P450 inhibitor SKF525A on its activity versus that of MDL 16,861. In a direct comparative experiment, co-administration of SKF525A (30 mg/kg i.p.) significantly attenuated the anti-inflammatory activity of MDL 19301, while having no effect on the activity of MDL 16,861 [1]. This finding establishes that MDL 19301 requires metabolic conversion to exert its effects, whereas MDL 16,861 is the direct-acting active principle.

Prodrug activation Metabolism-dependent pharmacology Cytochrome P450 Pharmacokinetics

Anti-Inflammatory Potency: Comparable ED30 Values to MDL 16,861 in Acute Inflammation Models

Despite its improved safety profile, MDL 19301 retains potent anti-inflammatory activity comparable to its active metabolite. In the carrageenan-induced rat paw edema model, MDL 19301 exhibited an ED30 of 4.8 mg/kg p.o. [1]. For comparison, its active metabolite MDL 16,861 showed an ED50 of 5.5 mg/kg p.o. in the same model [1]. While a direct ED30 comparison is not available for MDL 16,861, the similar potency range indicates that the prodrug approach does not sacrifice anti-inflammatory efficacy.

Anti-inflammatory efficacy Carrageenan edema Arthus reaction In vivo pharmacology

Pathway-Specific Pharmacological Profile: Differential Inhibition of Arachidonic Acid vs. ADP-Induced Platelet Aggregation

MDL 19301 exhibits a distinct pharmacological fingerprint that differentiates it from broader-spectrum NSAIDs. It inhibits ex vivo arachidonic acid-induced rat platelet aggregation, but does not inhibit ADP-induced aggregation [1]. This pathway-specific effect, likely mediated through inhibition of prostaglandin synthesis [1], provides a more targeted profile. Similarly, it inhibits arachidonic acid-induced diarrhea in mice, but not prostaglandin E2-induced diarrhea [1]. This selective profile distinguishes it from agents that act downstream or have broader inhibitory effects.

Mechanism of action Platelet aggregation Arachidonic acid cascade Prostaglandin synthesis

MDL 19301: Defined Research Applications Based on Quantified Differentiation


Gastrointestinal Safety-Focused Inflammation Research

Researchers investigating anti-inflammatory mechanisms while minimizing gastric toxicity as a confounding variable should prioritize MDL 19301. Its UD50 of >1,000 mg/kg p.o., compared to 52 mg/kg p.o. for its active metabolite MDL 16,861 [1], provides a validated window for studying inflammation without the ulcerogenic complications typical of NSAIDs.

Prodrug Metabolism and Activation Studies

MDL 19301 serves as a model compound for investigating prodrug design and metabolism-dependent pharmacology. The differential effect of the P450 inhibitor SKF525A—which attenuates MDL 19301 activity but spares MDL 16,861 [1]—provides a defined experimental system for studying the relationship between metabolic activation and pharmacological effect.

Arachidonic Acid Cascade Pathway Dissection

For studies requiring selective interrogation of the arachidonic acid pathway, MDL 19301 offers a valuable tool. Its ability to inhibit arachidonic acid-induced platelet aggregation and diarrhea while sparing ADP- and prostaglandin E2-induced responses, respectively [1], allows for more precise mechanistic dissection than broader-spectrum NSAIDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MDL 19301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.